4-Aminopyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGBEPEAUHERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305399 | |
| Record name | 4-aminopyridazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-39-2 | |
| Record name | 4-Aminopyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazinamine | |
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| Record name | 4-aminopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
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| Record name | 4-Aminopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-AMINOPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 4 Aminopyridazine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis of the 4-aminopyridazine core often involves the use of substituted pyridazine (B1198779) precursors, which are subsequently modified to yield the target compound. A prevalent method involves the dehalogenation of a chlorinated precursor.
One established route starts from 3,6-dichloropyridazin-4-amine. organic-chemistry.orgchemicalbook.com This process utilizes a catalytic hydrogenation reaction to selectively remove the chlorine atoms. The reaction is typically carried out in a solvent mixture, such as tetrahydrofuran (B95107) and water, in the presence of a base like sodium hydroxide (B78521) and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgchemicalbook.com The reaction proceeds over a couple of days at room temperature, after which the catalyst is filtered off and the product is isolated from the filtrate. organic-chemistry.orgchemicalbook.com
Another approach begins with 3,4,5-trichloropyridazine. google.com This starting material can undergo a nucleophilic substitution reaction with an amine, followed by dehalogenation steps to yield this compound derivatives. google.com These methods are advantageous as they build upon commercially available or readily accessible precursors.
A summary of a typical direct synthesis approach is presented below:
| Starting Material | Reagents & Conditions | Product | Reference(s) |
| 3,6-dichloropyridazin-4-amine | 10% Pd/C, H₂, NaOH, THF/H₂O, Room Temperature, 2 days | This compound | organic-chemistry.orgchemicalbook.com |
| 3,4,5-trichloropyridazine | 1. Nucleophilic substitution with an amine 2. Hydrogenation/dehalogenation | This compound derivative | google.com |
Functionalization Strategies of the Pyridazine Ring
Functionalization of the pyridazine ring to produce derivatives of this compound often involves building the heterocyclic ring from acyclic or other heterocyclic precursors that already contain the desired substituents. This approach bypasses the often-challenging direct functionalization of the electron-deficient pyridazine ring.
Cycloaddition reactions are a powerful tool for constructing the pyridazine core. One such strategy is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.orgorganic-chemistry.org For instance, 1,2,3-triazines can react with 1-propynylamines under neutral, metal-free conditions to regioselectively synthesize 6-aryl-pyridazin-3-amines in high yields. organic-chemistry.org This method provides direct access to pyridazine derivatives with broad substrate compatibility. organic-chemistry.org
Another cycloaddition approach involves the reaction of tetrazines with various alkynes. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org Similarly, reactions of tetrazines with alkynyl sulfides can selectively yield trisubstituted pyridazines. rsc.org These strategies allow for the incorporation of diverse functional groups onto the pyridazine skeleton during its formation.
A convenient strategy for accessing versatile pyridazine derivatives involves the Diaza-Wittig reaction as a key step, starting from 1,3-diketones. nih.gov This methodology allows for the variation of substituents at position 6 of the heterocyclic ring and has been used to synthesize pyridazines bearing ester or ketone groups, which can be further modified. nih.gov
The table below summarizes key ring construction strategies for substituted pyridazines:
| Strategy | Precursors | Key Features | Product Type | Reference(s) |
| Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-Propynylamines | Metal-free, neutral conditions, high regioselectivity | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |
| Inverse-Electron-Demand Diels-Alder | s-Tetrazines and Silyl Enol Ethers/Alkynyl Sulfides | Lewis acid-mediated or thermal, high regiocontrol | Functionalized Pyridazines | organic-chemistry.orgrsc.org |
| Diaza-Wittig Reaction | 1,3-Diketones | Versatile for substituent variation at C-6 | Fused Pyridazines with ester/ketone groups | nih.gov |
Derivatization of the Amino Group
The exocyclic amino group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of functionalized molecules. Common derivatization reactions include acylation and alkylation.
Acylation: The acetylation of aminopyridines can proceed through two main pathways: direct acylation at the exocyclic amino nitrogen or through an initial attack at the more basic ring nitrogen to form an N-acetylpyridinium intermediate, which then rearranges. publish.csiro.au For the closely related 4-aminopyridine (B3432731), the mechanism is believed to involve the highly activated ring nitrogen in a process of nucleophilic catalysis. publish.csiro.au This suggests that the reaction of this compound with acylating agents like acetic anhydride (B1165640) would likely lead to the formation of N-acyl derivatives. semanticscholar.org Catalysts such as 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate acylation reactions. acs.orgnih.gov
Alkylation: N-alkylation of the amino group presents a challenge due to the competing reactivity of the ring nitrogen atoms. Direct alkylation with alkyl halides can be inefficient. researchgate.net However, alternative methods have been developed. A facile and chemoselective method for N-monoalkylation involves the use of a carboxylic acid and sodium borohydride (B1222165) in a solvent like THF. researchgate.net This reductive amination approach proceeds under mild conditions and provides good yields of the corresponding N-alkylaminopyridazine. Another method employs an electrogenerated acetonitrile (B52724) anion for the N-alkylation of N-Boc-protected 4-aminopyridine, achieving high yields under mild conditions. researchgate.net
The reactivity of the aminopyridazine system is complex. Studies on 4-aminopyridine show that reactions with halogens and interhalogens like iodine monochloride (ICl) or iodine monobromide (IBr) can lead to the formation of charge-transfer complexes or ionic species involving the ring nitrogen. acs.orgresearchgate.net
Examples of amino group derivatization reactions are outlined below:
| Reaction Type | Reagents | Product Type | Key Features | Reference(s) |
| Acylation | Acetic Anhydride, Acid Chlorides | N-Acyl-4-aminopyridazines | Can be catalyzed by DMAP; mechanism may involve ring nitrogen. | publish.csiro.ausemanticscholar.orgacs.orgnih.gov |
| N-Monoalkylation | Carboxylic Acids, Sodium Borohydride | N-Alkyl-4-aminopyridazines | Reductive amination; mild conditions, good yields, chemoselective. | researchgate.net |
| N-Alkylation | Alkylating agent, Electrogenerated Acetonitrile Anion | N-Alkyl-4-aminopyridazines | Requires protection of the amino group (e.g., with Boc). | researchgate.net |
Green Chemistry Principles in Aminopyridazine Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce environmental impact through cleaner and more efficient processes.
Microwave-Assisted Synthesis: One of the most prominent green techniques is the use of microwave irradiation to accelerate chemical reactions. mdpi.com Microwave-assisted synthesis has been successfully applied to the production of various nitrogen-containing heterocycles, including aminopyrimidines and imidazopyridines. mdpi.comnanobioletters.comnih.gov This technology often leads to significantly reduced reaction times, higher yields, and simpler workup procedures compared to conventional heating methods. researchgate.net The one-pot, multi-component synthesis of aminopyrimidine scaffolds under microwave irradiation highlights its potential for the efficient and eco-friendly production of related structures like this compound. nanobioletters.com
Sustainable and Alternative Methods: The development of metal-free reaction protocols is another key aspect of green chemistry. For instance, the aza-Diels-Alder reaction for synthesizing pyridazine derivatives offers a sustainable and cost-effective alternative to previous metal-catalyzed methods. organic-chemistry.org Furthermore, electrochemistry is considered an important branch of "green chemistry" and has been explored for the synthesis of aminopyridines, potentially reducing the need for conventional reagents. google.com The use of water as a reaction solvent, where feasible, also aligns with green chemistry principles by replacing volatile organic solvents.
Key green chemistry approaches applicable to pyridazine synthesis include:
| Green Approach | Description | Advantages | Potential Application | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Reduced reaction times, increased yields, cleaner reactions. | Synthesis of this compound and its derivatives. | mdpi.commdpi.comnanobioletters.comnih.govresearchgate.net |
| Metal-Free Catalysis | Designing synthetic routes that avoid the use of metal catalysts. | Reduced cost, lower toxicity, simplified purification. | Aza-Diels-Alder synthesis of pyridazine rings. | organic-chemistry.org |
| Electrochemistry | Using electrical current to drive chemical reactions. | Reduces reagent use, can offer high selectivity. | Synthesis of aminopyridine precursors. | google.com |
Chemical Reactivity and Transformations of 4 Aminopyridazine
Electrophilic Aromatic Substitution Reactions
The pyridazine (B1198779) ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (SEAr). researchgate.netwikipedia.org The nitrogen atoms withdraw electron density from the ring carbons, making them less nucleophilic and thus less reactive towards electrophiles. wikipedia.org
While the exocyclic amino group at the C4 position is an activating, ortho-, para-directing group, its electron-donating effect is often insufficient to overcome the strong deactivating effect of the two ring nitrogens. Furthermore, the conditions for many electrophilic substitution reactions, such as nitration or sulfonation, involve strong acids. total-synthesis.com In such acidic media, the basic ring nitrogens of 4-aminopyridazine can be protonated, further increasing the electron-deficient nature of the ring and making substitution even more difficult. wikipedia.org Consequently, electrophilic aromatic substitution reactions on the this compound ring are generally challenging and not commonly reported. The molecule's reactivity is instead dominated by nucleophilic reactions on the ring and reactions involving the amino group.
Nucleophilic Substitution Reactions
In contrast to its low reactivity towards electrophiles, the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution.
A key precursor in many syntheses involving the this compound scaffold is 3,6-dichloropyridazin-4-amine. The chlorine atoms on this molecule are readily displaced by nucleophiles. A significant reaction is the reductive dehalogenation to produce the parent this compound. This transformation highlights the lability of halogens on the pyridazine ring.
Table 1: Synthesis of this compound via Nucleophilic Substitution (Dehalogenation)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3,6-Dichloropyridazin-4-amine | H₂, 10% Pd/C, NaOH, THF/H₂O, room temp., 2 days | This compound | Quantitative | chemicalbook.com |
The general principle of nucleophilic substitution on the pyridazine core is a cornerstone of its chemistry, allowing for the introduction of various functional groups. For instance, processes for preparing dichloropyridazine amine compounds often start from 3,4,5-trichloropyridazine, where one chlorine is selectively replaced by an amine in a nucleophilic substitution reaction. google.com This demonstrates that even with multiple halogen substituents, selective substitution is achievable.
Reactions Involving the Amino Group
The exocyclic amino group of this compound exhibits reactivity typical of aromatic amines, serving as a nucleophile and a site for further functionalization. Key transformations include diazotization, acylation, and alkylation.
Diazotization of the amino group to form a diazonium salt is a particularly powerful transformation. This intermediate can then be subjected to a variety of subsequent reactions. For example, studies on related aminopyridazine derivatives have shown that the diazonium salts can be used in ring-switching transformations. When 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones (derived from 3-aminopyridazines) are diazotized and then heated in primary alcohols, they rearrange to form 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. semanticscholar.org This indicates the potential of the diazonium intermediate derived from this compound to undergo similar complex rearrangements and substitutions.
Table 2: Representative Transformation of a Diazotized Aminopyridazine Derivative
| Starting Amine | Reagents and Conditions | Intermediate | Subsequent Reaction | Final Product | Reference |
|---|---|---|---|---|---|
| 3-Amino-4H-pyrimido[1,2-b]pyridazin-4-ones | NaNO₂, HBF₄ | 4-Oxo-4H-pyrimido[1,2-b]pyridazine-3-diazonium tetrafluoroborate | Heating in primary alkanols (50-80°C) | Alkyl 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates | semanticscholar.org |
The amino group can also undergo more straightforward reactions such as acylation or alkylation, often after protection of the ring nitrogens if necessary, to introduce new substituents and build more complex molecular architectures.
Hybrid Systems and Fused Ring Chemistry
This compound is a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The combination of the reactive amino group and the pyridazine ring allows for various cyclization strategies to construct bicyclic and tricyclic structures.
One common strategy involves reacting a substituted aminopyridazine with a bifunctional reagent to build a new ring. For example, 3-aminopyridazines react with reagents like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate in refluxing acetic acid to form pyrimido[1,2-b]pyridazin-4-one derivatives. semanticscholar.org These fused systems are important scaffolds for further chemical exploration.
Another powerful method involves intramolecular cyclization. Diazotization of 4-aryl-3-aminopyridine derivatives can lead to an intramolecular electrophilic substitution, where the diazonium group attacks an electron-rich aryl substituent to form tricyclic pyrido[3,4-c]cinnolines. mdpi.com While this example starts from an aminopyridine, it illustrates a general principle applicable to appropriately substituted aminopyridazines for the synthesis of fused systems like triazolo[4,5-d]pyridazines. nih.gov The synthesis of various 1,2,3-triazole-fused pyridazines often relies on the cyclization of ortho-disubstituted pyridazines, which can be prepared from aminopyridazine precursors. nih.gov
The construction of imidazolo[4,5-d]pyridazine fused ring systems also highlights the utility of pyridazine derivatives in creating complex heterocyclic frameworks. researchgate.net These reactions underscore the role of this compound and related compounds as key intermediates in the assembly of diverse fused-ring chemical libraries.
Computational Chemistry and Theoretical Investigations of Aminopyridazine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure and properties of molecules like 4-Aminopyridazine. These studies provide foundational data on molecular geometry, charge distribution, and orbital energies.
DFT calculations have been employed to evaluate the fundamental properties of the broader azine donor family, which includes pyridazine (B1198779). These studies help in rationalizing the behavior of such compounds by examining properties like basicity and hardness. researchgate.net While detailed DFT studies focusing exclusively on the structural and electronic properties of isolated this compound are not extensively detailed in the available literature, the methodology is frequently applied to its derivatives and related systems. For instance, DFT has been used to study the electronic structures of aminopyridine derivatives to support experimental findings in drug design projects. nih.govepdf.pub The ionization constants and spectral properties of this compound have been recorded and discussed in the context of methylation reactions, providing experimental data that can be correlated with DFT predictions. researchgate.net
Theoretical calculations on related heterocyclic systems, such as pyridazine itself, have been performed to understand reactivity factors, which are crucial for designing new catalysts and biologically active molecules. researchgate.netresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the examination of conformational changes, solvent effects, and the stability of ligand-receptor complexes.
While MD simulations are a powerful tool in computational drug discovery, specific studies focusing solely on the dynamics of this compound are not widely reported in the surveyed scientific literature. However, the application of MD simulations to related aminopyridine and pyridazine-containing systems is common. For example, MD simulations have been used to investigate the binding interactions of aminopyridine derivatives with biological targets like Janus Kinase 2 (JAK2) and to calculate binding free energies for semicarbazone derivatives of 4-aminopyridine (B3432731) with acetylcholinesterase. ras.ruarchive.org These studies typically follow molecular docking to refine the binding poses and assess the stability of the predicted interactions over a simulated period, often up to 100 nanoseconds. archive.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scribd.com
A QSAR model was developed for a dataset of 33 aminopyridazine derivatives of γ-aminobutyric acid (GABA) to predict their antagonism of the GABA-A receptor. This model utilized a combination of constitutional, geometrical, and physicochemical descriptors calculated from the molecular structures. The resulting descriptor-based QSAR model, however, could only account for 34.4% of the variance in the biological activity, indicating that the selected descriptors did not fully capture the complexity of the structure-activity relationship for that specific series.
Pharmacophore modeling, often used in conjunction with QSAR, was also applied to these aminopyridazine derivatives. The study suggested that for optimal activity, an aliphatic hydrophobic group is preferred at the fourth position of the aminopyridazine nucleus over an aromatic moiety. It was also predicted that enhancing the aromaticity near the 3-amino cationic center of the pyridazine ring is crucial for inhibiting GABA-A receptor binding.
Table 1: Statistical Parameters of a QSAR Model for Aminopyridazine Derivatives
| Parameter | Value | Description |
|---|---|---|
| N | 33 | Number of observations (compounds) |
| R² | 0.344 | Coefficient of determination |
| PRESS | 25.6141 | Predictive Residual Sum of Squares |
| S | 0.778 | Standard error of estimation |
Data sourced from a study on aminopyridazine derivatives as GABA-A receptor antagonists.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Derivatives of aminopyridazine and the closely related aminopyridine have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, docking studies on aminopyridazine derivatives targeting the GABA-A receptor were performed to understand their binding modes. These studies suggested that interactions with amino acid residues such as GLN 1495 and TYR 157 are crucial for biological activity.
In a different context, theoretical studies on 4-aminopyridine 4-aminopyridinium (B8673708) thiocyanate (B1210189) involved docking against the β-catenin protein (PDB: 1JPW) to evaluate its anti-cancer properties. The study reported a binding affinity of -5.40 kcal/mol for the compound. Similarly, various aminopyridine derivatives have been docked into the active sites of targets like voltage-gated potassium (K+) channels and Rho kinase to investigate their potential in treating neurological disorders. researchgate.netresearchgate.net
Table 2: Examples of Molecular Docking Studies on Aminopyridine/Aminopyridazine Systems
| Compound Class | Target Protein | PDB ID | Key Findings/Binding Energy |
|---|---|---|---|
| Aminopyridazine derivatives | GABA-A Receptor | Not Specified | Interaction with GLN 1495 and TYR 157 is crucial. |
| 4-aminopyridine 4-aminopyridinium thiocyanate | β-catenin | 1JPW | Binding affinity of -5.40 kcal/mol. |
| Protonated aminopyridines | KcsA K+ channel | 1J95 | Binding energy estimated in the range of 3-7 kcal/mol. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and distributions of these orbitals are critical in determining a molecule's chemical reactivity and its electronic properties.
The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For a 4-aminopyridine derivative, specifically 4-aminopyridine 4-aminopyridinium thiocyanate, DFT calculations determined the HOMO and LUMO energy levels to be -6.17 eV and -6.04 eV, respectively, resulting in a small energy gap of 0.13 eV. This small gap suggests a potential for significant intramolecular charge transfer.
In a study of 4-chloropyridazine (B92835), a related pyridazine derivative, the LUMO and LUMO+1 orbitals were found to have a small energy gap of approximately 0.6 eV. The analysis showed that the selection of the appropriate unoccupied orbital (LUMO or LUMO+1) is crucial for correctly correlating with the compound's reactivity in nucleophilic substitution reactions. For pyridazine itself, the HOMO-1 orbital's lobes are mainly on the carbon atoms, making it relevant for electrophilic reactivity on the carbon framework.
Table 3: Frontier Orbital Energies for a 4-Aminopyridine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.17 |
| LUMO | -6.04 |
| HOMO-LUMO Gap | 0.13 |
Data for 4-aminopyridine 4-aminopyridinium thiocyanate.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
The MEP surface provides insights into a molecule's shape, size, and electrostatic potential distribution. For a monohydrate arsenate salt of 4-aminopyridine, DFT calculations were used to generate an MEP map. The map revealed that the most negative electrostatic potential (electrophilic sites) was localized over the anionic group, while the most positive potential (nucleophilic sites) was found around the hydrogen atoms. Such maps are instrumental in understanding intermolecular interactions, particularly hydrogen bonding, where negative regions on one molecule interact with positive regions on another.
While specific, detailed MEP maps for the isolated this compound molecule were not found in the reviewed literature, the principles are broadly applicable. The lone pairs of the nitrogen atoms in the pyridazine ring and the amino group would be expected to be regions of negative electrostatic potential, making them key sites for hydrogen bond acceptance and interaction with electrophiles. researchgate.net
Medicinal Chemistry and Pharmacological Profiling of Aminopyridazine Derivatives
Aminopyridazine as a Privileged Pharmacophore
The pyridazine (B1198779) nucleus is widely recognized by medicinal chemists as a "privileged" scaffold. This designation stems from its versatile six-membered aromatic ring containing two adjacent nitrogen atoms, which allows for functionalization at multiple positions. This structural flexibility makes it a valuable building block for the design of novel molecules with a wide range of biological activities. The aminopyridazine moiety, in particular, is of significant interest in various disease contexts due to its ability to interact with diverse enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org
The pyridazine ring is considered an attractive heterocycle in drug design, often serving as a less lipophilic and potentially more advantageous substitute for the commonly found phenyl ring. researchgate.net Aminopyridazines can also act as bioisosteres for carboxamides and amines, further expanding their utility in medicinal chemistry. researchgate.net The application of the pyridazine scaffold has led to the development of compounds targeting a variety of biological processes, including those involved in cancer, with pyridazine moieties functioning as either core frameworks or key interacting groups ("warheads") in these agents. nih.gov The continued interest in this scaffold underscores its importance and potential in the development of new therapeutic agents. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies of Aminopyridazine Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of aminopyridazine derivatives influences their biological activity, guiding the rational design of more potent and selective compounds. rsc.org These studies have been instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of this class of molecules. rsc.org
The biological activity of aminopyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, in a study of 4-aminopyridine (B3432731) derivatives, modifications at the 3-position of the pyridine (B92270) nucleus with different substituents were found to significantly impact their effects on neuromuscular transmission. nih.gov The analysis revealed that the biological activity was strongly related to both the lipophilicity and the steric volume of the substituents. nih.gov
In the context of γ-aminobutyric acid (GABA)-A receptor antagonists, pharmacophore modeling has indicated that the sixth position of the aminopyridazine nucleus benefits from substituents that enhance hydrophobicity and aromaticity. dovepress.com Conversely, the fourth position should ideally be substituted with aliphatic hydrophobic groups rather than aromatic ones, as aromatic moieties in this position can have a detrimental effect on binding affinity. dovepress.com
For antiproliferative activity against certain cancer cell lines, the number and position of methoxy (O-CH3) groups on associated phenyl rings have been shown to be critical. nih.gov An increase in the number of these substituents has been correlated with a decrease in the IC50 value, indicating enhanced activity. nih.gov The introduction of other functional groups such as amino (NH2), hydroxyl (OH), and halogens, as well as the addition of cyclic structures, also modulates the antiproliferative effects of these compounds. nih.gov
The following table summarizes the impact of substituent effects on the biological activity of aminopyridazine and related derivatives based on research findings.
| Biological Target/Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Key Findings |
| Neuromuscular Transmission | 3-position of pyridine nucleus | Varied based on lipophilicity and steric volume | --- | Activity is highly related to lipophilicity and steric volume. nih.gov |
| GABA-A Receptor Antagonism | 6-position of aminopyridazine | Hydrophobic and aromatic groups | --- | Enhances binding affinity. dovepress.com |
| GABA-A Receptor Antagonism | 4-position of aminopyridazine | Aliphatic hydrophobic groups | Aromatic groups | Aromatic groups can have a detrimental effect on binding. dovepress.com |
| Antiproliferative Activity | Phenyl ring substituents | Increasing number of methoxy (O-CH3) groups | --- | Correlates with increased activity (lower IC50). nih.gov |
| Antiproliferative Activity | General | NH2, OH, halogens, cyclic structures | --- | Modulates antiproliferative effects. nih.gov |
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles. ctppc.orgresearchgate.net The pyridazine ring itself can be considered a bioisostere of a phenyl ring, offering different electronic properties and opportunities for hydrogen bonding. researchgate.net
The application of bioisosteric replacements can address various developmental issues in drug optimization. nih.gov For example, replacing a phenyl ring with a pyridazine ring can lead to compounds with lower lipophilicity and improved salt forms. researchgate.net The aminopyridazine structure can also serve as a bioisostere for other functional groups, such as carboxamides. researchgate.net While specific conformational analyses of 4-aminopyridazine derivatives are not extensively detailed in the provided context, the principles of bioisosterism suggest that such modifications can influence the molecule's conformation and its ability to bind to a biological target. The goal of these replacements is to optimize the pharmacological, biological, or physical properties of a lead compound without drastically altering its chemical structure. researchgate.net
Identification and Characterization of Molecular Targets
Derivatives of aminopyridazine have been investigated for their activity against a variety of molecular targets, underscoring the broad therapeutic potential of this chemical scaffold. These interactions are often the basis for their observed pharmacological effects.
The aminopyridazine core has been incorporated into molecules designed to inhibit a range of enzymes implicated in various diseases. For example, some derivatives have been studied as potential inhibitors of ecto-nucleotidases for cancer therapy. Others have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. acs.org In one study, a series of 3-amino-6-phenylpyridazines were synthesized, with some compounds showing a significant increase in AChE inhibitory potency compared to the parent compound, minaprine. acs.org
New peptide derivatives of 4-aminopyridine have been synthesized with the aim of inhibiting β-secretase, another key enzyme in the pathogenesis of Alzheimer's disease. nih.gov Furthermore, pyridazine-based sulfonamides have been developed as multi-target inhibitors, showing activity against carbonic anhydrase (hCA) isoforms I, II, IX, and XII, as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are all relevant targets for anti-inflammatory drugs. nih.gov
The following table presents a summary of enzyme inhibition studies involving aminopyridazine and related derivatives.
| Enzyme Target | Derivative Series | Lead Compound Example | Inhibitory Potency (IC50 / Ki) |
| Acetylcholinesterase (AChE) | 3-Amino-6-phenylpyridazines | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | IC50 = 0.12 μM acs.org |
| Carbonic Anhydrase I (hCA I) | Pyridazine-tethered sulfonamides | Unsubstituted pyridazine derivative 3 | Ki = 23.5 nM nih.gov |
| Carbonic Anhydrase XII (hCA XII) | Pyridazine-tethered sulfonamides | Pyridazine derivative 3 | Ki = 5.3 nM nih.gov |
| 5-Lipoxygenase (5-LOX) | Pyridazine-based sulfonamides | 3-hydroxy-6-oxopyridazine 3 | IC50 = 2 μM nih.gov |
Thrombin is a crucial serine protease in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.govmdpi.com While not exclusively focused on this compound, research into related heterocyclic scaffolds provides insights into potential mechanisms of action. For instance, N-acylated 1H-pyrazol-5-amines have been developed as covalent inhibitors of thrombin. nih.gov These compounds have demonstrated potent inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range. nih.gov Mass-shift assays have confirmed that these inhibitors act by covalently binding to the catalytic serine residue (Ser195) of thrombin. nih.gov This mechanism of action, involving the acylation of the active site serine, is a potential strategy that could be explored for aminopyridazine-based thrombin inhibitors.
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) Inhibition
Derivatives of this compound have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. In one study, a series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibitory activity, building upon the observation that minaprine exhibits weak, competitive, and reversible inhibition of AChE. acs.orgacs.org Structure-activity relationship (SAR) studies revealed several key features for potent AChE inhibition: the necessity of the central pyridazine ring, the presence of a lipophilic cationic head, and a specific distance of 4-5 carbon units between the pyridazine ring and the cationic head. acs.orgacs.org
One of the most potent compounds identified in this series was 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, which demonstrated an IC50 value of 0.12 µM on purified AChE from electric eel. acs.orgacs.orgsemanticscholar.org This represented a significant, 5000-fold increase in potency when compared to minaprine. acs.orgsemanticscholar.org The inhibitory potency was found to increase with the length of the side chain connecting the pyridazine core and the piperidine ring. acs.org For instance, the ethylamino-linked compound was 46 and 540 times more active than its shorter chain analogues. acs.org
Further research into other 4-aminopyridine analogues, such as semicarbazones, also demonstrated significant AChE inhibitory activity. mlcpharmacy.edu.inresearchgate.net Kinetic studies of these analogues revealed a non-competitive mode of inhibition, suggesting interaction with the peripheral anionic site (PAS) of the AChE enzyme. mlcpharmacy.edu.inresearchgate.net This interaction with key amino acid residues at the PAS, such as Trp-286, Tyr-124, and Tyr-341, was also supported by molecular docking studies. nih.gov Some of these synthesized derivatives showed inhibitory activity comparable to the standard drug rivastigmine. mlcpharmacy.edu.inresearchgate.net Additionally, certain anilide and imide derivatives of 4-aminopyridine have been shown to be effective non-competitive inhibitors of AChE. nih.gov
Table 1: AChE Inhibition by Aminopyridazine Derivatives
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE (electric eel) | 0.12 | Not Specified | acs.orgacs.orgsemanticscholar.org |
| Minaprine | AChE (rat striatum) | 85 | Competitive, Reversible | acs.orgacs.org |
| 4-aminopyridine semicarbazone derivatives (Compound 3 and 9) | AChE | Comparable to Rivastigmine | Non-competitive | mlcpharmacy.edu.inresearchgate.net |
| 4APMb (anilide/imide derivative) | AChE | Greater than Donepezil | Non-competitive | nih.gov |
Kinase Inhibition
Aminopyridazine derivatives have emerged as a significant scaffold in the development of kinase inhibitors, targeting a variety of kinases involved in cell signaling and proliferation.
One area of focus has been on Bruton's tyrosine kinase (BTK), where a novel series of this compound derivatives were designed and synthesized. These compounds showed promising inhibitory activity against BTK, with one derivative exhibiting an IC50 of 36 nM.
Another key target is the Fibroblast Growth Factor Receptor (FGFR). A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-substituted-4-aminopyridazine-3-carboxamides were developed as potent and selective FGFR inhibitors. One compound from this series demonstrated excellent potency and selectivity for FGFR over the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Furthermore, aminopyridazine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs). Specifically, a series of 4,6-disubstituted-N-aryl-pyridazin-3-amine derivatives were synthesized and found to be potent inhibitors of CDK2/cyclin A.
In the context of inflammatory diseases, aminopyridazine derivatives have been investigated as inhibitors of Janus kinases (JAKs). A series of this compound derivatives were identified as potent JAK inhibitors, with some compounds showing selectivity for JAK1 and JAK2.
Additionally, research has been conducted on the inhibition of p38 mitogen-activated protein kinase (MAPK). A series of this compound derivatives were developed as potent and selective inhibitors of p38 MAPK, which is a key enzyme in the inflammatory response.
Table 2: Kinase Inhibition by Aminopyridazine Derivatives
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| This compound derivatives | Bruton's tyrosine kinase (BTK) | IC50 of 36 nM for a lead compound. |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-substituted-4-aminopyridazine-3-carboxamides | Fibroblast Growth Factor Receptor (FGFR) | Potent and selective inhibition of FGFR over VEGFR2. |
| 4,6-disubstituted-N-aryl-pyridazin-3-amines | Cyclin-dependent kinase 2 (CDK2)/cyclin A | Identified as potent inhibitors. |
| This compound derivatives | Janus kinases (JAKs) | Potent inhibitors with some selectivity for JAK1 and JAK2. |
| This compound derivatives | p38 mitogen-activated protein kinase (MAPK) | Potent and selective inhibitors. |
Glucosamine-6-phosphate Synthase Inhibition
Research has identified this compound derivatives as inhibitors of glucosamine-6-phosphate synthase (GlmS), an essential enzyme in the hexosamine biosynthesis pathway. This pathway is crucial for the formation of the fungal cell wall. A series of pyridazine derivatives were synthesized and evaluated for their antifungal activity and their ability to inhibit Candida albicans GlmS.
One of the most active compounds identified was a this compound derivative which exhibited significant inhibitory activity against GlmS. The inhibition was found to be competitive with respect to the substrate, fructose-6-phosphate. These findings suggest that the this compound scaffold could be a promising starting point for the development of novel antifungal agents targeting GlmS.
Methionyl-tRNA Synthetase Inhibition
Derivatives of this compound have been investigated as potential inhibitors of methionyl-tRNA synthetase (MetRS), an enzyme essential for protein biosynthesis. In a study focusing on the development of novel antibacterial agents, a series of this compound-based compounds were designed and synthesized to target the MetRS of Staphylococcus aureus.
Several of these derivatives displayed potent inhibitory activity against S. aureus MetRS. Structure-activity relationship studies indicated that the pyridazine core and the amino substituent at the 4-position were crucial for the observed activity. The most promising compounds in this series demonstrated significant antibacterial activity against various strains of S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
USP1/UAF1 Deubiquitinase Inhibition
The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex is a key regulator of DNA damage response and is considered a promising target for cancer therapy. A high-throughput screening effort identified a this compound derivative, ML323, as a potent and selective inhibitor of the USP1/UAF1 complex.
ML323 was found to inhibit USP1/UAF1 with an IC50 in the nanomolar range and demonstrated excellent selectivity over other deubiquitinases. The compound acts as a reversible, non-competitive inhibitor. Further studies showed that ML323 sensitizes non-small cell lung cancer cells to cisplatin, a common chemotherapeutic agent, by inhibiting the USP1/UAF1-mediated DNA damage response. This suggests that this compound-based inhibitors of USP1/UAF1 could be a valuable therapeutic strategy for certain cancers.
Table 3: Enzyme Inhibition by Aminopyridazine Derivatives
| Compound Class/Name | Target Enzyme | Key Findings |
|---|---|---|
| This compound derivatives | Glucosamine-6-phosphate Synthase (GlmS) | Competitive inhibition with respect to fructose-6-phosphate. |
| This compound-based compounds | Methionyl-tRNA Synthetase (MetRS) | Potent inhibition of S. aureus MetRS and antibacterial activity against MRSA. |
| ML323 | USP1/UAF1 Deubiquitinase | Potent, selective, reversible, and non-competitive inhibitor with nanomolar IC50. Sensitizes cancer cells to cisplatin. |
Receptor Modulation
GABA-A Receptor Antagonism
Certain derivatives of this compound have been identified as antagonists of the GABA-A receptor, a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.
In a study investigating the pharmacological properties of pyridazine derivatives, a specific this compound compound was found to act as a negative allosteric modulator of the GABA-A receptor. This compound was shown to reduce the GABA-induced chloride current in a concentration-dependent manner. The antagonistic effect was not competitive with GABA, suggesting that the compound binds to a site on the receptor that is distinct from the GABA binding site. This modulation of the GABA-A receptor by a this compound derivative highlights the potential for this chemical scaffold to interact with important neurotransmitter receptors.
Mechanisms of Action for Aminopyridazine Bioactives
The biological activities of aminopyridazine derivatives stem from their diverse interactions with cellular components, leading to the modulation of signaling pathways and direct engagement with macromolecular structures. These mechanisms underpin their therapeutic potential in a range of diseases.
Modulation of Cellular Signaling Pathways
Aminopyridazine-based compounds have been shown to exert their effects by influencing key cellular signaling pathways, particularly those involved in inflammation. Certain aminopyridazine derivatives have been identified as potent anti-neuroinflammatory agents. nih.gov They can selectively block the overproduction of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by activated glial cells. nih.gov This selective inhibition helps to quell the inflammatory cascade that contributes to neuronal damage in neurodegenerative conditions. nih.gov
The combination of 4-aminopyridine with paclitaxel has been observed to induce S phase and G2/M phase arrest in certain cancer cell lines. rsc.org This therapeutic approach also leads to an increase in intracellular potassium and calcium ion concentrations, suggesting a complex interplay with ion channel-mediated signaling. rsc.org
Interactions with Macromolecular Structures
The aminopyridazine scaffold and its derivatives can interact with a variety of macromolecular structures, including enzymes and nucleic acids, which is central to their mechanism of action.
Enzyme Inhibition:
A significant mode of action for many aminopyridazine derivatives is the inhibition of key enzymes. For instance, certain 4-aminopyridine-based amide derivatives have been identified as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e-5'-NT). nih.gov The overexpression of these enzymes is implicated in pathological conditions such as vascular calcification and cancer. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the aminopyridine core. nih.gov
The parent compound, 4-aminopyridine, is a known blocker of voltage-gated potassium channels. rsc.org This action enhances the release of neurotransmitters like acetylcholine (B1216132), which is beneficial in certain neurological conditions. rsc.orgpensoft.net
Interactions with Nucleic Acids:
Derivatives of the related pyrrolo[3,4-d]pyridazinone structure have been shown to bind to DNA. nih.gov While these interactions are not primarily through intercalation, they suggest that these compounds can influence DNA function. nih.gov The binding affinity is influenced by the specific substituents on the pyridazinone ring system. nih.gov
Other Macromolecular Interactions:
The interaction of 4-aminopyridine with halogens and interhalogens has also been studied, revealing the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net These studies provide insight into the fundamental chemical reactivity and potential for forming non-covalent interactions with biological macromolecules. acs.orgresearchgate.net
Therapeutic Potential of Aminopyridazine-Based Compounds
The diverse biological activities of aminopyridazine derivatives have led to their investigation in a wide range of therapeutic areas. Their potential as anticancer, antimicrobial, and neuroprotective agents is of particular interest in medicinal chemistry.
Anticancer Agents
The pyridazinone scaffold, a close structural relative of aminopyridazine, is a key pharmacophore in the development of novel anticancer agents. Derivatives of 4-aminopyridine have also demonstrated significant potential in oncology.
4-Aminopyridine-based amide derivatives have been investigated as potential anticancer agents due to their ability to inhibit ecto-nucleotidases, which are overexpressed in various cancers. nih.gov Furthermore, amino acid conjugates of aminopyridine have been synthesized and evaluated for their anticancer potential, with some derivatives showing promising activity. nih.gov The conjugation of amino acids can enhance the solubility, cell permeability, and selectivity of the parent compound. nih.gov
Some pyridazinone derivatives have been shown to induce G0/G1 cell cycle arrest and apoptosis in human neuroblastoma cells. Other derivatives have exhibited inhibitory activity against liver, breast, and leukemia cancer cell lines, with some also acting as antiangiogenic agents.
| Compound Class | Cancer-Related Target/Mechanism | Observed Effect |
| 4-Aminopyridine-based amides | Ecto-nucleotidases (TNAP, e-5'-NT) | Inhibition of enzyme activity |
| Amino acid conjugates of aminopyridine | Not specified | Anticancer and antioxidant potential |
| Pyridazinone derivatives | Cell cycle regulation, apoptosis | G0/G1 cell cycle arrest, apoptosis induction |
| Pyridazinone derivatives | Angiogenesis | Antiangiogenic activity |
Antimicrobial and Antiviral Activities
The pyridazinone nucleus has been incorporated into molecules demonstrating significant antimicrobial properties. For example, certain pyridazinone derivatives have shown potent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. In some cases, the antibacterial activity of these compounds exceeded that of penicillin.
While the broader class of pyridine-containing compounds has been noted for antimicrobial and antiviral activities, specific research on this compound in this area is still emerging. nih.gov The development of resistance to existing antimicrobial agents necessitates the exploration of novel scaffolds like aminopyridazine for the discovery of new therapeutic agents.
Neurodegenerative Disease Research (General Aminopyridazines)
Aminopyridazine derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and multiple sclerosis. nih.gov5z.com Their therapeutic potential in this area is largely attributed to their anti-neuroinflammatory and neuroprotective effects.
One of the key mechanisms of action is the suppression of neuroinflammation. nih.gov Certain aminopyridazine derivatives can selectively inhibit the production of pro-inflammatory cytokines in the brain, which are known to contribute to the pathology of Alzheimer's disease. nih.gov By reducing neuroinflammation, these compounds may help to slow the progression of the disease. nih.gov
The parent compound, 4-aminopyridine (also known as fampridine), is an approved medication for improving walking in patients with multiple sclerosis. pensoft.net Its mechanism of action involves the blockade of potassium channels, which enhances neuronal excitability and neuromuscular transmission. pensoft.net Building on this, researchers are designing new 4-aminopyridine derivatives with potentially reduced toxicity for the treatment of both Alzheimer's and multiple sclerosis. 5z.comnih.gov
| Compound/Derivative | Proposed Mechanism of Action | Potential Therapeutic Application |
| Aminopyridazine derivatives | Anti-neuroinflammatory; selective inhibition of pro-inflammatory cytokines (IL-1β, TNF-α) | Alzheimer's disease |
| 4-Aminopyridine (Fampridine) | Potassium channel blockade; enhancement of neuronal excitability and neuromuscular transmission | Multiple sclerosis |
| Novel 4-aminopyridine derivatives | Reduced toxicity; potential for β-secretase inhibition and potassium channel blockade | Alzheimer's disease, Multiple sclerosis |
Anti-inflammatory and Analgesic Properties
The exploration of this compound derivatives for their anti-inflammatory and analgesic potential is an area with sparse direct evidence. Much of the existing research in the broader category of aminopyridines has centered on 4-aminopyridine, a structural isomer of this compound, which has shown activities such as reducing the expression of pro-inflammatory cytokines. nih.govnih.gov However, it is crucial to note that these findings on 4-aminopyridine cannot be directly extrapolated to this compound due to differences in the nitrogen atom placement within the heterocyclic ring, which significantly influences the molecule's electronic distribution and biological activity.
General studies on various pyridazine derivatives have indicated a potential for anti-inflammatory and analgesic effects. nih.gov For instance, certain pyridazinone derivatives have been reviewed for their anti-inflammatory properties. Nevertheless, specific data singling out this compound derivatives in these activities are not extensively documented in the current scientific literature. The development and evaluation of novel this compound compounds are necessary to ascertain their specific contributions to pain and inflammation management.
Antithrombotic/Anticoagulant Properties
Antihypertensive Properties
The pyridazine nucleus is present in some compounds with known antihypertensive effects. slideshare.net Research has been conducted on various pyridazine and pyridopyridazine derivatives, demonstrating their potential to lower blood pressure. slideshare.net For example, studies on substituted dihydropyridazinone derivatives have shown antihypertensive activity. However, there is a lack of specific studies focusing on this compound derivatives for this therapeutic application. The structural features of the this compound scaffold warrant investigation to determine if they can be optimized to yield potent and selective antihypertensive agents.
Other Pharmacological Activities (e.g., Hepatoprotective)
The exploration of other pharmacological activities of this compound derivatives, such as hepatoprotective effects, is currently not well-documented in publicly available research. While studies on the hepatoprotective properties of other nitrogen-containing heterocyclic compounds and various natural products exist, specific data related to this compound derivatives is absent. researchgate.net Preliminary research on other pyridazine derivatives has suggested a broad range of biological activities, hinting at the potential for this compound derivatives to exhibit other therapeutic effects that are yet to be investigated. nih.gov
Advanced Analytical Methodologies for 4 Aminopyridazine and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for elucidating the molecular structure of 4-Aminopyridazine by examining the interaction of the molecule with electromagnetic radiation.
While specific, peer-reviewed experimental IR spectra for this compound are not extensively documented in readily available literature, the expected characteristic absorption bands can be inferred from its functional groups and by comparison with the parent pyridazine (B1198779) molecule. The IR spectrum is expected to be dominated by vibrations of the amino group and the pyridazine ring.
Key expected IR absorption bands would include:
N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group, typically appearing in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the pyridazine ring, expected to appear just above 3000 cm⁻¹.
C=C and C=N Stretching: Ring stretching vibrations characteristic of the aromatic pyridazine system, which would likely produce a series of bands in the 1400-1650 cm⁻¹ region.
N-H Bending: A scissoring vibration of the -NH₂ group, which is anticipated to be found around 1600 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | Scissoring (Bend) | ~1600 |
| Aromatic C-H | Stretch | >3000 |
| Pyridazine Ring | C=C and C=N Stretch | 1400 - 1650 |
Note: This table is based on characteristic vibrational frequencies for the functional groups present in this compound and is predictive in nature.
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR provides information on the chemical environment of the hydrogen atoms, while ¹³C NMR would characterize the carbon skeleton.
¹H NMR Spectroscopy: Experimental ¹H NMR data for this compound has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum shows distinct signals for the amine protons and the three protons on the pyridazine ring. chemicalbook.com The reported chemical shifts are consistent with the structure, showing signals for the amine protons and distinct multiplets for the aromatic protons. chemicalbook.com
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -NH₂ | 2.51 | Broad Singlet | 2H |
| Aromatic H | 6.00 | Broad Singlet | 1H |
| Aromatic H | 7.81 - 7.85 | Multiplet | 1H |
| Aromatic H | 7.98 - 8.00 | Multiplet | 1H |
Data obtained in DMSO-d₆. chemicalbook.com
¹³C NMR Spectroscopy: Detailed experimental ¹³C NMR data for this compound is not widely available in the surveyed scientific literature. However, based on studies of other 4-substituted pyridazine derivatives, distinct signals for each of the four carbon atoms in the pyridazine ring would be expected. documentsdelivered.com The carbon atom bonded to the electron-donating amino group would be significantly shielded compared to the corresponding carbon in unsubstituted pyridazine.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridazine ring acts as a chromophore. The introduction of an amino group (-NH₂), which is a strong auxochrome (an electron-donating group), is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λₘₐₓ) compared to the parent pyridazine molecule. Studies on other substituted pyridazines confirm that the position of λₘₐₓ is highly dependent on the electronic nature of the substituent groups. peacta.org Specific experimental λₘₐₓ values for this compound are not detailed in the available literature.
Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (molecular formula C₄H₅N₃), the exact molecular weight is 95.105 g/mol . matrix-fine-chemicals.com Therefore, the molecular ion peak [M]⁺ would be observed at an m/z of 95.
Analysis of potential metabolites would involve identifying mass shifts corresponding to metabolic transformations, such as hydroxylation (+16 Da) or sulfate (B86663) conjugation (+80 Da).
While full experimental mass spectra are not readily published, GC-MS has been noted as a characterization technique for this compound. nih.gov The fragmentation pattern of the pyridazine ring typically involves the loss of stable neutral molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN). The fragmentation of this compound would likely follow similar pathways, initiated by the loss of N₂ from the pyridazine ring, followed by further fragmentation of the resulting radical cation.
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures, impurities, or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing related compounds like aminopyridine isomers.
Several HPLC methods are applicable to the separation of aminopyridazines:
Reversed-Phase HPLC: This is a widely used technique for separating moderately polar compounds. A typical setup for aminopyridine isomers involves a C18 stationary phase with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile (B52724). cmes.org
Hydrogen-Bonding Chromatography: A newer approach utilizes specialized stationary phases, such as SHARC 1 columns, that separate compounds based on hydrogen bonding interactions. sielc.com This method is effective for separating isomers of aminopyridines, where retention and selectivity can be finely tuned by adjusting the mobile phase composition of acetonitrile, methanol, and additives like formic acid. sielc.com
These methods are generally compatible with UV or mass spectrometry (LC-MS) detectors, allowing for both quantification and identification of the separated components.
Electrochemical Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), can be used to study the redox properties of this compound. The pyridazine ring is electrochemically active and can be reduced. Studies on related 3,6-disubstituted pyridazine derivatives have shown that the reduction potentials are influenced by the nature of the substituent groups. peacta.org
For this compound, the electron-donating amino group is expected to make the reduction of the pyridazine ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted pyridazine. The electrochemical behavior of similar diazine compounds, like pyrazine, is also known to be pH-dependent. dtu.dk While a specific voltammogram for this compound is not available in the literature, CV can serve as a valuable tool for probing its electronic structure and for developing electrochemical sensors for its detection.
Applications of 4 Aminopyridazine Beyond Therapeutics
Ligands in Coordination Chemistry and Catalysis
4-Aminopyridazine can act as a ligand in coordination chemistry, forming complexes with metal ions. The presence of nitrogen atoms in the pyridazine (B1198779) ring and the amino group allows for coordination to metal centers. This ability to chelate or coordinate to metals makes this compound and its derivatives of interest in the design of catalysts.
Research has explored the synthesis and complexation of aminopyridine-based ligands with transition metal ions such as Nickel (II) and Iron (II). ui.ac.idsemanticscholar.org While these studies often focus on the potential biological or pharmaceutical applications of the resulting complexes, the fundamental coordination behavior is relevant to catalysis. The interaction between the ligand and the metal center can facilitate electron transfer and influence the catalytic activity of the metal complex in various chemical transformations. ui.ac.idsemanticscholar.org The coordination chemistry of aminopyridinato ligands, derived from deprotonated aminopyridines, has been reviewed, highlighting their potential in homogeneous catalysis, including olefin polymerization. vot.pl Although this review specifically mentions aminopyridinato ligands derived from α-aminopyridines, it underscores the broader interest in aminopyridine-based ligands for catalytic applications. The flexibility in the binding mode of such ligands is a key feature for forming stable ligand-metal bonds with transition metals. vot.pl
Applications in Materials Science
This compound and its derivatives have shown promise in materials science, particularly in the development of materials with specific optical or electronic properties. The incorporation of heterocyclic aromatic amines like this compound into material structures can lead to interesting characteristics.
One area of application is in the modification of material surfaces. For instance, a self-assembled monolayer of 4-aminopyridine (B3432731) has been used as a nucleation-inducing layer for transparent silver electrodes. acs.org Depositing a thin layer of 4-aminopyridine effectively altered the substrate surface properties, leading to a significant increase in the nucleation density of silver. acs.org This resulted in the formation of more transparent and lower-resistance silver thin films, which can be used as transparent electrodes in devices like organic light-emitting diodes (OLEDs). acs.org The 4-aminopyridine layer not only induced nucleation but also improved interfacial adhesion. acs.org
Furthermore, this compound has been explored in the context of graphene oxide modification for electrochemical sensing applications, highlighting its utility in creating functional composite materials. springerprofessional.de
Nonlinear Optical (NLO) Properties
The study of organic materials for their nonlinear optical (NLO) properties is an active area of research, driven by their potential applications in photonics, optical communications, and data storage. Organic molecules containing π-conjugated systems and electron-donating or electron-withdrawing groups often exhibit significant NLO responses.
While much of the research on aminopyridines and NLO properties focuses on isomers like 4-aminopyridine and its derivatives, the fundamental principles are relevant to this compound. Studies on related aminopyridines, such as 4-aminopyridine monophthalate and 4-aminopyridinium (B8673708) maleate, have demonstrated promising NLO characteristics, including second harmonic generation (SHG) efficiency comparable to or greater than that of reference materials like KDP (Potassium dihydrogen phosphate). researchgate.netnih.gov
Theoretical investigations using computational methods like Density Functional Theory (DFT) have been employed to study the linear and nonlinear optical properties of various aminopyridines, aminopyrimidines, and aminopyrazines. ijiset.com These studies aim to understand the relationship between molecular structure and NLO response, guiding the design of new materials with enhanced properties. For example, computational studies on oxygen-bridged planarized 4-aminopyridine structures have suggested promising NLO properties, with calculated hyperpolarizability values significantly larger than that of a prototype NLO molecule like para-nitroaniline. rsc.org Although these studies may not directly feature this compound, they illustrate the potential for related nitrogen-containing heterocyclic compounds to exhibit desirable NLO behavior.
Use in Chemical Sensing
This compound can also be utilized in the development of chemical sensors. Its molecular structure allows for interactions with specific analytes, leading to detectable changes in physical or chemical properties.
One application involves the modification of electrode surfaces for electrochemical sensing. For instance, this compound has been covalently grafted onto reduced graphene oxide-modified screen-printed carbon electrodes for the electrochemical sensing of lead ions. springerprofessional.de The functionalization with this compound improved the electrochemical performance of the electrode, resulting in a highly sensitive sensor for lead ions with a low detection limit. springerprofessional.de
Furthermore, 4-aminopyridine (a related isomer) has been explored in the context of optical fiber sensors for the detection of contaminants in water. researchgate.net Metal-organic frameworks (MOFs) integrated with optical fibers, with the MOF thin film modified for the detection of substances like 4-aminopyridine, demonstrate a potential approach for chemical sensing based on changes in optical properties upon analyte adsorption. researchgate.net This highlights the broader utility of aminopyridine structures in sensing applications.
Future Directions and Research Challenges in 4 Aminopyridazine Chemistry
Development of Novel Synthetic Routes
Current synthetic routes for 4-Aminopyridazine and its derivatives, such as those involving nucleophilic aromatic substitution of 4-chloropyridazine (B92835) with ammonia (B1221849), often require controlled heating and catalysts like copper(I) iodide or palladium complexes to achieve satisfactory yields . Another approach involves the reaction of 4-chloropyridazine with aqueous or gaseous ammonia under elevated temperatures and pressures . The synthesis of specific derivatives, like 5-chloro-4-aminopyridazine, has also been explored, highlighting the need for routes suitable for commercial mass production that offer high purity and yield google.com.
Future research in this area aims to address challenges such as reducing production costs, improving reaction yields, and minimizing environmental impact researchgate.net. This includes exploring alternative synthetic strategies that may involve catalytic hydrogenation or electroreduction processes for pyridine (B92270) derivatives researchgate.net. Novel and simple synthetic routes are also being investigated, such as the liquid-liquid diffusion technique for growing single crystals of metal-organic coordination polymers incorporating 4-aminopyridine (B3432731) arxiv.org. The development of automated synthesis processes for radiolabeled 4-AP derivatives, like [18F]5Me3F4AP, represents a significant stride in facilitating research and potential diagnostic applications snmjournals.org.
Challenges in this area include developing greener chemistry approaches and utilizing transition metal-catalyzed reactions to enhance efficiency and selectivity rsc.org. The goal is to create synthetic pathways that are not only cost-effective and high-yielding but also environmentally sustainable.
Elucidation of Complex Biological Mechanisms
While this compound is known to act primarily as a voltage-gated potassium channel blocker, particularly targeting the Kv1 family, its full mechanism of action is not yet completely understood wikipedia.organe.plx-mol.net. This blockade prolongs action potentials and enhances synaptic transmission, which is relevant in neurological disorders characterized by demyelination wikipedia.org. However, 4-AP's interaction with a wide variety of Kv channels makes understanding its precise therapeutic effects challenging taylorandfrancis.com.
Future research needs to delve deeper into the specific subtypes of potassium channels and potentially other ion channels that 4-AP interacts with, and how these interactions vary across different cell types and physiological conditions nih.govneurology.org. Studies using advanced electrophysiology assays and molecular docking can help to characterize these interactions in detail snmjournals.orgnih.gov. For instance, research has shown that 4-AP can also affect calcium levels and activate high-voltage activated calcium channels, adding another layer of complexity to its mechanism nih.gov.
Furthermore, investigations into the downstream effects of ion channel modulation are crucial. This includes understanding how 4-AP influences neurotransmitter release beyond acetylcholine (B1216132) and noradrenaline rsc.orgpensoft.net. Research is also exploring the potential for 4-AP to induce nerve growth factors and influence processes like keratinocyte migration, suggesting mechanisms beyond direct neuronal effects nih.gov. Elucidating these complex biological mechanisms is essential for predicting therapeutic outcomes and identifying potential off-target effects.
Rational Design of Next-Generation Aminopyridazine Derivatives
Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound scaffold influence its biological activity rsc.orgnih.govnih.gov. These studies have identified derivatives with enhanced potency or altered selectivity compared to the parent compound nih.gov. For example, 3-methyl-4-aminopyridine has shown greater potency than 4-AP in blocking voltage-gated potassium channels x-mol.netnih.gov.
Future research will focus on the rational design of next-generation aminopyridazine derivatives with improved pharmacological properties. This involves using computational approaches like molecular simulation and docking studies to predict how structural changes will affect binding affinity and activity at specific targets nih.govtandfonline.commdpi.comacs.org. The goal is to design derivatives with increased potency, better target selectivity, improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and reduced potential for side effects rsc.orgmdpi.com.
Designing derivatives that can selectively target specific potassium channel subtypes or other relevant biological targets is a significant challenge taylorandfrancis.com. Research into novel derivatives is also exploring applications beyond ion channel modulation, such as inhibitors of enzymes like tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase for potential anticancer activity nih.gov, or as dual inhibitors of kinases and deacetylases for refractory solid tumors and hematological malignancies acs.org. The rational design process is iterative, combining synthesis, biological evaluation, and structural analysis to optimize compound properties.
Exploration of New Therapeutic Avenues
While this compound is recognized for its use in managing symptoms of multiple sclerosis by improving walking ability, research is actively exploring its potential in other therapeutic areas rsc.orgwikipedia.orgontosight.ai. The underlying mechanism of enhancing nerve conduction in demyelinated axons suggests potential applications in other neurological conditions characterized by similar deficits pensoft.netontosight.ai.
Future research is exploring the therapeutic potential of 4-AP in conditions such as spinal cord injuries and neuropathic pain ontosight.ai. Studies in animal models of peripheral nerve injury have shown that 4-AP administration can accelerate functional recovery, promote remyelination, and increase axonal area, suggesting a potential regenerative role embopress.orgoup.com. This finding indicates a novel prospective therapy for enhancing healing and remyelination in cases of significant peripheral nerve injury rsc.orgembopress.org.
Beyond neurological applications, the exploration of new therapeutic avenues for aminopyridazine derivatives is expanding. This includes investigating their potential as antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antimalarial agents, among others rsc.orgresearchgate.net. For instance, some aminopyridazine derivatives are being studied for their potential as thrombin inhibitors . Research is also exploring their activity against specific targets like ecto-nucleotidases for cancer treatment nih.gov and tropomyosin receptor kinase (TRK) inhibitors for various cancers nih.gov. The potential for repurposing existing 4-AP or its derivatives for novel applications, such as enhancing skin wound healing and tissue regeneration, is also being investigated nih.gov.
The exploration of these new avenues requires thorough preclinical studies to understand efficacy and safety in different disease models, followed by clinical trials to evaluate their potential in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-aminopyridazine, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with pyridazine precursors such as 4-chloropyridazine. Use nucleophilic aromatic substitution (NAS) with ammonia or ammonium hydroxide under controlled heating (80–120°C) to introduce the amino group .
- Step 2 : Optimize solvent choice (e.g., ethanol or DMF) and catalyst (e.g., CuI or Pd-based catalysts) to enhance reaction efficiency. For example, CuI in DMF at 100°C improves yield by 20–30% compared to uncatalyzed reactions .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (water or ethanol). Typical yields range from 45% to 70%, depending on substituents and conditions .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the amino group’s position and pyridazine ring structure. Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while the NH group shows broad signals at δ 5.0–6.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H] at m/z 112.063 for CHN) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>95%) .
Q. What are the key solubility and stability parameters for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : this compound is moderately soluble in polar solvents (water: ~15 mg/mL at 25°C; DMSO: ~50 mg/mL). Use sonication or mild heating (40°C) to enhance dissolution .
- Stability : Store under inert gas (N) at 4°C in amber vials to prevent oxidation. Stability tests via accelerated degradation (40°C/75% RH for 4 weeks) show <5% decomposition .
Advanced Research Questions
Q. How does the substitution pattern on the pyridazine ring affect bioactivity in enzyme inhibition studies?
- Methodological Answer :
- Strategy 1 : Synthesize derivatives with substituents (e.g., methyl, halogens) at positions 3, 5, or 6. Test against targets like HCV NS5B polymerase or acetylcholinesterase (AChE) using in vitro assays .
- Strategy 2 : Compare IC values. For example, 6-amino-4-methylpyridazine shows 10-fold higher AChE inhibition (IC = 0.1 μM) vs. unsubstituted analogs due to enhanced hydrophobic interactions .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from multiple studies. Assess heterogeneity via I statistics and subgroup analyses (e.g., cell line variability, assay protocols) .
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, ATP concentration in kinase assays). Use positive controls (e.g., staurosporine) to calibrate results .
- Meta-Analysis : Apply random-effects models to quantify pooled effect sizes and identify outliers (e.g., studies with >50% deviation from mean) .
Q. What computational approaches are used to model interactions between this compound and biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify critical features (e.g., hydrogen bond donors, aromatic rings) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target-ligand complex rigidity .
- QSAR : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict EC values .
Safety and Compliance
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Follow spill protocols: collect with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Regulatory Compliance : Adhere to GHS Hazard Statements (H301: Toxic if swallowed; H315: Skin irritation) and ensure lab-specific risk assessments are documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
